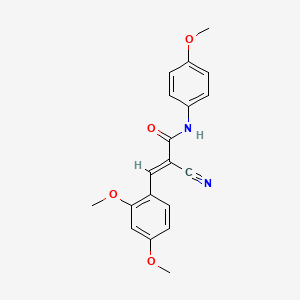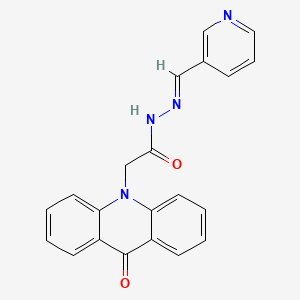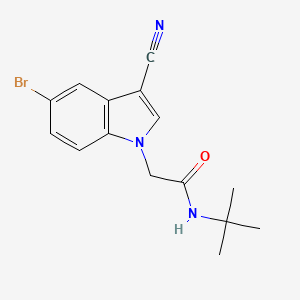
2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-methoxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-methoxyphenyl)acrylamide, also known as AG-1478, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 1994 by a team of researchers at Pfizer, and since then, it has been used in a variety of studies to investigate the mechanisms of various cellular processes.
Mecanismo De Acción
2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-methoxyphenyl)acrylamide works by binding to the ATP-binding site of the EGFR tyrosine kinase, preventing its activation and subsequent downstream signaling. This leads to the inhibition of cell growth and proliferation, as well as the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-methoxyphenyl)acrylamide has been shown to have a variety of biochemical and physiological effects on cells. It has been shown to inhibit the activation of the EGFR tyrosine kinase, leading to the inhibition of downstream signaling pathways involved in cell growth and proliferation. Additionally, 2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-methoxyphenyl)acrylamide has been shown to induce apoptosis in cancer cells, leading to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-methoxyphenyl)acrylamide in lab experiments is its specificity for the EGFR tyrosine kinase. This allows researchers to investigate the specific role of this kinase in various cellular processes. However, one limitation of using 2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-methoxyphenyl)acrylamide is its potential for off-target effects. Additionally, the high cost of 2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-methoxyphenyl)acrylamide may limit its use in some research settings.
Direcciones Futuras
There are several future directions for research involving 2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-methoxyphenyl)acrylamide. One area of interest is investigating the role of EGFR in the development and progression of various cancers. Additionally, researchers may investigate the potential use of 2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-methoxyphenyl)acrylamide in combination with other cancer therapies to enhance their efficacy. Finally, researchers may investigate the potential use of 2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-methoxyphenyl)acrylamide in other disease states, such as inflammatory disorders.
Métodos De Síntesis
The synthesis of 2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-methoxyphenyl)acrylamide involves a multi-step process that begins with the reaction of 2,4-dimethoxybenzaldehyde and 4-methoxybenzylamine to form the Schiff base intermediate. This intermediate is then reacted with acrylonitrile in the presence of a catalyst to form the final product, 2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-methoxyphenyl)acrylamide.
Aplicaciones Científicas De Investigación
2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-methoxyphenyl)acrylamide has been used in a variety of studies to investigate the mechanisms of various cellular processes. It is primarily used as an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is a key mediator of cell growth and differentiation. 2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-methoxyphenyl)acrylamide has been shown to be effective in inhibiting the growth of a variety of cancer cells, including breast, lung, and prostate cancer cells.
Propiedades
IUPAC Name |
(E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-23-16-8-5-15(6-9-16)21-19(22)14(12-20)10-13-4-7-17(24-2)11-18(13)25-3/h4-11H,1-3H3,(H,21,22)/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHVTIXBPSNUFD-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=CC2=C(C=C(C=C2)OC)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C(=C/C2=C(C=C(C=C2)OC)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{amino[(6-methoxy-4-methyl-2-quinazolinyl)amino]methylene}-4-nitrobenzenesulfonamide](/img/structure/B5842460.png)
![4-{1-cyano-2-[4-(diethylamino)phenyl]vinyl}benzonitrile](/img/structure/B5842465.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5842471.png)
![N'-[3-(2-furyl)-2-methyl-2-propen-1-ylidene]-2-propyl-4-quinolinecarbohydrazide](/img/structure/B5842475.png)
![N-{5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5842488.png)
![4-{[4-(2-furoyl)-1-piperazinyl]sulfonyl}morpholine](/img/structure/B5842489.png)
![N'-[(2-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5842496.png)


![N-benzyl-2-{[5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5842528.png)
![N'-[(3,4-dichlorobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5842542.png)
![N-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}benzamide](/img/structure/B5842546.png)

![2-{[3-(4-methoxyphenyl)acryloyl]amino}benzamide](/img/structure/B5842553.png)